molecular formula C18H15N3O2 B12519808 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one CAS No. 698977-52-5

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B12519808
CAS No.: 698977-52-5
M. Wt: 305.3 g/mol
InChI Key: FDBXXAUNHZJNFS-UHFFFAOYSA-N
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Description

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is a complex organic compound featuring an imidazole ring, a benzoxazole ring, and a phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and benzoxazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form substituted imidazoles, followed by further functionalization to introduce the benzoxazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Both the imidazole and benzoxazole rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole and benzoxazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzoxazole derivatives, such as:

Uniqueness

What sets 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one apart is the combination of both imidazole and benzoxazole rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

698977-52-5

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C18H15N3O2/c1-20-15-8-7-14(11-16(15)23-18(20)22)17(21-10-9-19-12-21)13-5-3-2-4-6-13/h2-12,17H,1H3

InChI Key

FDBXXAUNHZJNFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4)OC1=O

Origin of Product

United States

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